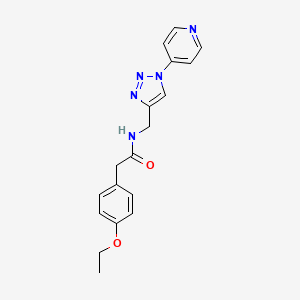

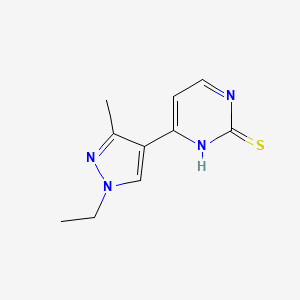

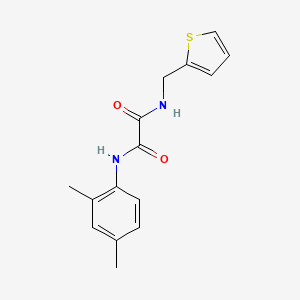

![molecular formula C21H20N2O4S B2933134 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-70-2](/img/structure/B2933134.png)

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Carboxamides, on the other hand, are organic compounds that contain the functional group CONH2. They are commonly used in the synthesis of a wide variety of organic compounds and also exhibit a wide range of biological activities.

Molecular Structure Analysis

Thiazoles have a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of carboxamides consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Carboxamides, on the other hand, can undergo hydrolysis, reduction, and reactions with organometallic reagents.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anticancer Research

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of a thiazol-2-yl group in the compound indicates potential efficacy in inducing apoptosis in cancer cells. For instance, similar compounds have shown promising results against breast cancer cell lines by inducing G2/M phase arrest . This suggests that our compound could be explored for its anticancer activity, particularly in solid tumors where cell cycle arrest is a valuable therapeutic strategy.

Anti-tubercular Agents

The structural similarity to compounds with known anti-tubercular activity suggests that this compound could serve as a lead for the development of new anti-tubercular agents. Previous studies have designed and synthesized thiazole derivatives that exhibited significant activity against Mycobacterium tuberculosis . The compound’s potential to inhibit bacterial growth could be pivotal in addressing drug-resistant strains of tuberculosis.

Antioxidant Properties

Thiazoles are also recognized for their antioxidant capabilities. The compound could be investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . Its efficacy as an antioxidant could be assessed through in vitro assays such as hydrogen peroxide scavenging method.

Pharmacological Applications

In pharmacology, thiazole-containing compounds have a broad spectrum of activities, including antimicrobial, antiviral, and neuroprotective effects . This compound could be analyzed for its potential as a multitarget pharmacological agent, possibly leading to the development of new drugs with multiple therapeutic effects.

Chemical Synthesis and Drug Design

The compound’s structure is conducive to chemical modifications, which can be exploited in the synthesis of new chemical entities with enhanced biological activities. It could serve as a scaffold for the development of novel drugs, especially considering the thiazole ring’s significance in medicinal chemistry .

Materials Science

While the direct applications in materials science are not immediately evident from the compound’s structure, the thiazole moiety is a key component in various materials, including sensors and catalysts. The compound could be studied for its potential use in the development of new materials with specific electronic or photonic properties .

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole derivatives can interact with their targets in various ways. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-3-14(4-7-16)17-13-28-21(22-17)23-20(24)15-5-8-18-19(12-15)27-11-10-26-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNSNCXDRHHMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

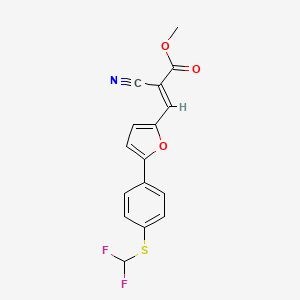

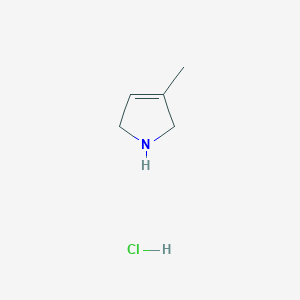

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)

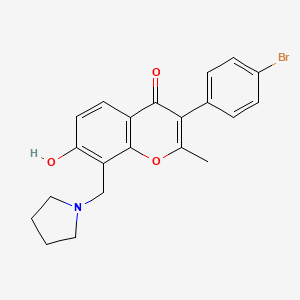

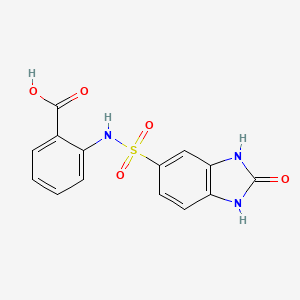

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

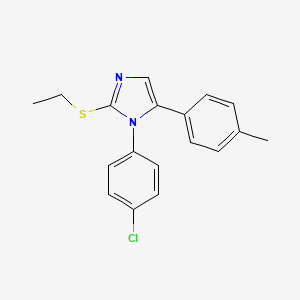

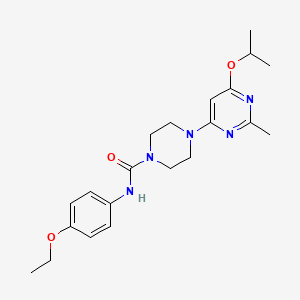

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)

![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)